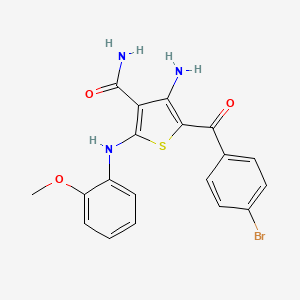![molecular formula C19H18N4O2S B11272415 1-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B11272415.png)
1-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHOXYPHENYL)-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, an imidazo[2,1-c][1,2,4]triazole ring, and a sulfanyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXYPHENYL)-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[2,1-c][1,2,4]triazole Ring:
Attachment of the Methoxyphenyl Group:
Formation of the Sulfanyl Ethanone Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-METHOXYPHENYL)-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(4-METHOXYPHENYL)-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[2,1-c][1,2,4]triazole ring and sulfanyl group may play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
1-(4-METHOXYPHENYL)-2-(MERCAPTO)ETHAN-1-ONE: Similar structure but lacks the imidazo[2,1-c][1,2,4]triazole ring.
1-(4-METHOXYPHENYL)-2-(PHENYLTHIO)ETHAN-1-ONE: Similar structure but lacks the imidazo[2,1-c][1,2,4]triazole ring.
Uniqueness: 1-(4-METHOXYPHENYL)-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE is unique due to the presence of the imidazo[2,1-c][1,2,4]triazole ring, which imparts distinct chemical and biological properties. This ring system can enhance binding affinity to biological targets and provide additional sites for chemical modification.
Properties
Molecular Formula |
C19H18N4O2S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C19H18N4O2S/c1-25-16-9-7-14(8-10-16)17(24)13-26-19-21-20-18-22(11-12-23(18)19)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 |
InChI Key |
ZAFRPOIPBFPQLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}-3-phenylurea](/img/structure/B11272334.png)
![N-(3-methoxyphenyl)-6,6-dimethyl-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11272341.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B11272351.png)
![N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272366.png)

![N-Benzyl-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11272375.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B11272379.png)
![3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B11272380.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide](/img/structure/B11272384.png)


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11272399.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11272402.png)
![N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11272406.png)
